molecular formula C15H19Cl2NO4 B8233337 (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid

(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid

Cat. No.: B8233337
M. Wt: 348.2 g/mol
InChI Key: UPDKBFWCUGGEEZ-LLVKDONJSA-N
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Description

(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid (CAS 611240-50-7) is a chiral building block of significant interest in pharmaceutical research and development. This compound features a tert-butoxycarbonyl (Boc) protected amine group, which provides stability during synthetic transformations and can be readily deprotected under mild acidic conditions. Its specific structure, incorporating a 2,5-dichlorophenyl moiety, makes it a valuable intermediate for constructing more complex molecules with potential biological activity. Researchers utilize this compound in the synthesis of targeted APIs (Active Pharmaceutical Ingredients) and other chiral compounds where the introduction of a specific stereocenter is critical . With a molecular formula of C 15 H 19 Cl 2 NO 4 and a molecular weight of 348.22 g/mol, it is characterized by high purity, typically 95% to 97% . It is recommended to store this product at room temperature. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R)-4-(2,5-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDKBFWCUGGEEZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced early to prevent undesired side reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, typically employed in solvents like toluene or tetrahydrofuran (THF) with inorganic bases such as sodium hydroxide.

Reaction Conditions:

  • Solvent: Toluene (immiscible with water) reduces condensation impurities compared to polar solvents like THF.

  • Base: Sodium hydroxide (1:1–2.2 molar ratio to substrate) ensures efficient deprotonation of the amine.

  • Temperature: 0–40°C (optimized at 20°C).

Example Protocol (Adapted from):

  • Dissolve (R)-3-amino-4-(2,5-dichlorophenyl)butanoic acid in toluene.

  • Add aqueous NaOH and Boc₂O dropwise.

  • Stir at 20°C for 10 hours.

  • Isolate via aqueous workup, achieving >92% purity and <6% impurities.

Asymmetric Synthesis of the Chiral Backbone

The (R)-configuration is established via chiral pool synthesis or catalytic asymmetric methods.

Chiral Auxiliary Approach

Myers et al. demonstrated enantioselective alkylation using Evans oxazolidinones, yielding >90% enantiomeric excess (ee). For the target compound:

  • Couple 2,5-dichlorophenylacetic acid to a chiral oxazolidinone.

  • Alkylate with a bromoacetate derivative.

  • Hydrolyze the auxiliary to free the carboxylic acid.

Catalytic Asymmetric Hydrogenation

Hydrogenation of α,β-unsaturated esters using Rh or Ru catalysts (e.g., BINAP complexes) achieves high ee. Substrates are prepared via Heck coupling between 2,5-dichlorophenyl halides and α,β-unsaturated esters.

Introduction of the 2,5-Dichlorophenyl Group

Friedel-Crafts alkylation and Suzuki-Miyaura coupling are predominant methods.

Friedel-Crafts Alkylation:

  • Reagents: AlCl₃, 2,5-dichlorobenzene, and γ-bromo butanoate.

  • Yield: ~70%, but regioselectivity challenges arise due to electron-withdrawing Cl groups.

Suzuki-Miyaura Coupling:

  • Substrate: Boronic ester of 2,5-dichlorophenyl.

  • Catalyst: Pd(PPh₃)₄ with K₂CO₃ in THF/water.

  • Advantage: Superior regiocontrol and compatibility with Boc-protected amines.

Industrial-Scale Optimization

Solvent Selection and Impurity Control

Comparative studies highlight toluene’s superiority over THF or dichloromethane in minimizing condensation byproducts (e.g., dimerization impurities).

Table 1: Solvent Impact on Impurity Levels

SolventPurity (%)Condensation Impurity (%)
Toluene92.75.1
THF83.86.2
Dichloromethane85.37.4

Data adapted from.

Workup and Purification

Crystallization from MTBE/hexane mixtures yields high-purity product (98–99%). Chromatography is avoided due to cost and scalability issues.

Challenges and Solutions

Racemization During Synthesis

  • Cause: Base-catalyzed epimerization at the α-carbon.

  • Mitigation: Use mild bases (e.g., NaHCO₃) and low temperatures (<25°C).

Oxidative Degradation

  • Cause: Exposure to chlorite-based oxidants.

  • Solution: Replace NaClO₂ with milder oxidants like H₂O₂ in acidic media .

Chemical Reactions Analysis

Types of Reactions

®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: ®-3-amino-4-(2,5-dichlorophenyl)butanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid Applications

(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid is a chiral compound with applications spanning organic synthesis and medicinal chemistry. The compound contains a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl moiety, making it a versatile intermediate for synthesizing pharmaceuticals and bioactive molecules.

Scientific Research Applications

(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid serves various roles in scientific research:

  • Chemistry It is used as an intermediate in synthesizing complex organic molecules.
  • Biology It is used to study enzyme-substrate interactions and protein modifications.
  • Medicine It is investigated as a precursor in synthesizing pharmaceutical agents.
  • Industry It is utilized in producing fine chemicals and agrochemicals.

Synthesis and Preparation

The synthesis of (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid involves several steps:

  • Begins with a chiral precursor, such as (R)-3-amino-4-(2,5-dichlorophenyl)butanoic acid .
  • The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
  • Purification is done using recrystallization or column chromatography to obtain pure (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid .

Industrial production uses automated reactors and continuous flow systems for large-scale synthesis, ensuring high yield and purity while minimizing waste and production costs.

Mechanism of Action

The mechanism of action of ®-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The dichlorophenyl moiety can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted butanoic acids with aryl and protected amine groups. Below is a comparative analysis with related compounds based on available

Structural and Functional Differences

CAS Number Molecular Formula Key Substituents Key Differences
611240-50-7 (Target) C₁₈H₂₄Cl₂N₂O₅ Boc-amino, 2,5-dichlorophenyl Chiral center at C3; dichlorophenyl enhances lipophilicity and potential bioactivity.
50675-18-8 Not provided Unknown Likely lacks dichlorophenyl or Boc groups; molecular weight and reactivity differ.
852443-61-9 Not provided Unknown Potential variation in aryl substituents (e.g., mono-chloro vs. di-chloro phenyl).
908287-21-8 Not provided Unknown May feature alternative protecting groups (e.g., Fmoc instead of Boc).

Notes:

  • The Boc group offers advantages over other amine-protecting groups (e.g., Fmoc or Cbz) in terms of stability under acidic conditions, making it preferable for multi-step syntheses.

Physicochemical Properties

Limited data exists for direct comparisons, but the following trends are inferred:

  • Lipophilicity: The dichlorophenyl group increases logP compared to non-halogenated analogs, enhancing membrane permeability.
  • Solubility : The Boc group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to unprotected amines.

Biological Activity

(R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid is a chiral compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • IUPAC Name : (R)-3-((tert-butoxycarbonyl)amino)-4-(2,5-dichlorophenyl)butanoic acid
  • CAS Number : 611240-50-7
  • Molecular Formula : C15H19Cl2NO4
  • Molecular Weight : 348.22 g/mol
  • Purity : ≥95% .

The compound features a tert-butoxycarbonyl (Boc) protected amino group and a dichlorophenyl moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Synthesis

The synthesis typically involves the protection of the amino group using Boc anhydride in the presence of a base like triethylamine. The reaction conditions often include organic solvents such as dichloromethane at room temperature. Purification methods include recrystallization or column chromatography .

The biological activity of (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid can be attributed to its ability to interact with various molecular targets including enzymes and receptors. The Boc group can act as a prodrug moiety, which is removed in vivo to release the active amine form. This mechanism enhances its potential therapeutic effects .

Anticancer Activity

Recent studies have indicated that compounds related to (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid exhibit significant anticancer properties. For instance, derivatives of this compound have shown antiproliferative effects against various cancer cell lines, promoting apoptosis and inhibiting cell cycle progression .

CompoundCell LineIC50 Value (µM)Mechanism
Hybrid 1MKN-450.42Apoptosis induction
Hybrid 2BGC-8230.20Cell cycle arrest

These findings suggest that modifications to the structure can enhance biological activity, making it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer properties, (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid derivatives have been evaluated for antimicrobial activity. Conjugates formed by coupling with benzylpiperazine exhibited enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria .

ConjugateOrganismInhibitory Zone (mm)
Trp-PiperazineS. aureus12
Phe-PiperazineE. coli11

These results indicate that the compound's structural features contribute significantly to its effectiveness against microbial pathogens.

Case Studies

  • Antitumor Activity : A study investigated the effects of various derivatives of (R)-3-(Boc-amino)-4-(2,5-dichlorophenyl)butanoic acid on human gastric cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis through increased levels of cleaved caspases .
  • Enzyme Interaction Studies : Research has demonstrated that this compound can modulate enzyme activities by acting as a substrate or inhibitor, influencing metabolic pathways relevant to disease states .

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the enantiomeric purity and structural integrity of (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid?

  • Methodological Answer :

  • Chiral HPLC : Quantify enantiomeric excess (≥99% E.E. via chiral columns) and monitor purity (≥99% assay) .
  • Specific Rotation : Measure optical activity (+13.5° to +17.5° in specific solvents) to confirm stereochemical consistency .
  • NMR Spectroscopy : Use 1^1H/13^{13}C NMR to validate the Boc group, fluorophenyl substituents, and backbone structure .

Q. How can researchers ensure high enantiomeric purity during synthesis?

  • Methodological Answer :

  • Employ asymmetric catalysis (e.g., chiral auxiliaries or enzymes) during the coupling of the Boc-protected amine.
  • Use Boc protection to stabilize the amine group against racemization during reaction steps .
  • Perform real-time HPLC monitoring to detect and correct deviations in enantiomeric excess .

Advanced Research Questions

Q. What experimental design considerations prevent degradation during prolonged studies involving this compound?

  • Methodological Answer :

  • Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the Boc group or acid moiety .
  • Sample Handling : Limit exposure to ambient light and humidity. For kinetic studies, implement continuous cooling (e.g., 4°C) to slow organic degradation, as demonstrated in hyperspectral imaging protocols .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify vulnerable functional groups .

Q. How can racemization be minimized during Boc deprotection?

  • Methodological Answer :

  • Acidic Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to cleave the Boc group while preserving chirality .
  • Kinetic Control : Shorten reaction times and avoid prolonged exposure to acidic or basic conditions.
  • Post-Deprotection Analysis : Validate configuration retention via polarimetry and compare to literature optical rotation values .

Q. What role does this compound play in developing DPP-4 inhibitors like sitagliptin?

  • Methodological Answer :

  • Structural Role : The fluorophenyl moiety enhances hydrophobic interactions with DPP-4’s active site, while the Boc group facilitates controlled coupling with other fragments .
  • Synthetic Intermediate : Used in stepwise peptide coupling to construct β-amino acid residues critical for inhibitor activity .
  • SAR Studies : Modify the fluorophenyl or Boc group to explore effects on binding affinity and metabolic stability .

Q. How can conflicting data on byproduct formation in coupling reactions be resolved?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Identify byproducts with ppm-level accuracy to distinguish between structural isomers or impurities .
  • 2D NMR Techniques : Use HSQC and HMBC to map unexpected couplings caused by side reactions.
  • Statistical DoE : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and reduce side products .

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